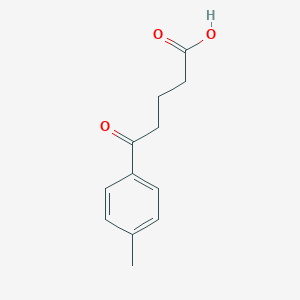

5-(4-Methylphenyl)-5-oxovaleric acid

Description

The exact mass of the compound 5-(4-Methylphenyl)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-5-7-10(8-6-9)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWLCBLXRSXGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232257 | |

| Record name | 4-p-Toluoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-85-2 | |

| Record name | 4-Methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-p-Toluoylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-p-Toluoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-p-toluoylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(p-Toluoyl)butyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8HTW3SB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 5-(4-Methylphenyl)-5-oxovaleric acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Methylphenyl)-5-oxovaleric Acid

Introduction

This compound, also known as 5-oxo-5-p-tolyl-pentanoic acid, is a keto-carboxylic acid with the molecular formula C12H14O3.[1][2] Its structure, featuring a p-substituted aromatic ring and a carboxylic acid functional group, makes it a valuable intermediate in the synthesis of various organic molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with glutaric anhydride. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl3), to generate a highly reactive acylium ion electrophile.[3]

Reaction Mechanism

The reaction proceeds through the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl3, reacts with glutaric anhydride to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile and attacks the acylium ion. The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product is predominantly formed.[4]

-

Rearomatization: The resulting carbocation intermediate, also known as an arenium ion or sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final product.

Caption: Reaction scheme for the Friedel-Crafts acylation of toluene.

Experimental Protocol

Materials:

-

Toluene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl), concentrated

-

Water (H2O)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (0.0275 mol).[3]

-

Add 8 mL of dichloromethane to the flask.[3]

-

Cool the suspension to 0°C in an ice bath.[3]

-

In a separate beaker, dissolve glutaric anhydride (0.025 mol) in 10 mL of dichloromethane.

-

Transfer the glutaric anhydride solution to an addition funnel and add it dropwise to the stirred AlCl3 suspension over 15-20 minutes.[5]

-

Following the addition of the anhydride, add a solution of toluene (0.025 mol) in 5 mL of dichloromethane dropwise from the addition funnel.[3]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.[3]

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).[5]

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[6]

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of water and ethanol) to obtain the pure this compound.

Characterization

The synthesized compound should be characterized using various analytical techniques to confirm its identity and purity.

Workflow for Characterization

Caption: Workflow for the characterization of the synthesized product.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C12H14O3 | [1] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Melting Point | 141-144°C | [1] |

| Appearance | Solid | [7] |

Spectroscopic Data

1H NMR Spectroscopy: The 1H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic protons: Two doublets in the range of 7.2-8.0 ppm.

-

Methylene protons adjacent to the carbonyl group: A triplet around 3.0 ppm.

-

Methylene protons adjacent to the carboxylic acid group: A triplet around 2.4 ppm.

-

Methylene protons in the middle of the chain: A multiplet around 2.0 ppm.

-

Methyl protons of the tolyl group: A singlet around 2.4 ppm.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).

13C NMR Spectroscopy: The 13C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl carbon (ketone): A signal around 200 ppm.

-

Carbonyl carbon (carboxylic acid): A signal around 178 ppm.

-

Aromatic carbons: Signals in the range of 128-145 ppm.

-

Methylene carbons: Signals in the range of 20-35 ppm.

-

Methyl carbon: A signal around 21 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O stretch (ketone): A strong absorption band around 1680 cm-1.

-

C=O stretch (carboxylic acid): A strong absorption band around 1710 cm-1.

-

O-H stretch (carboxylic acid): A broad absorption band in the range of 2500-3300 cm-1.

-

C-H stretch (aromatic): Bands above 3000 cm-1.

-

C-H stretch (aliphatic): Bands below 3000 cm-1.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak at m/z = 206.

-

Fragmentation: Expect to see fragments corresponding to the loss of water (m/z = 188), the carboxylic acid group (m/z = 161), and cleavage of the alkyl chain.

Conclusion

This guide has outlined a reliable method for the synthesis of this compound via Friedel-Crafts acylation and provided a comprehensive approach for its characterization. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this compound open avenues for its application as a building block in the development of more complex molecules with potential biological activity.

References

- ChemicalBook. This compound Product Description.

- Scribd.

- BLD Pharmatech. 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid.

- Synblock. CAS 833-85-2 | this compound.

- Sigma-Aldrich.

- UW-Madison Chemistry.

- Santa Cruz Biotechnology. This compound.

- Chemistry LibreTexts. Friedel-Crafts Reactions.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491).

- SpectraBase. 5-(4-Methylphenyl)-2-(4-nitrophenyl)-5-oxopentanoic acid ethyl ester.

- Vulcanchem. 5-(4-iso-Propylphenyl)-5-oxovaleric acid.

- YouTube.

- PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.

- BMRB. bmse000345 Valeric Acid.

- National Institute of Standards and Technology. 5-Phenylvaleric acid - the NIST WebBook.

- CymitQuimica. This compound.

Sources

Physicochemical properties of 5-(4-Methylphenyl)-5-oxovaleric acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)-5-oxovaleric acid

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 833-85-2), a keto-carboxylic acid of interest in chemical synthesis and pharmaceutical development. We will delve into its core physicochemical properties, spectroscopic signature, and the analytical methodologies required for its robust characterization. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical insights necessary for its application, grounded in established analytical principles.

Chemical Identity and Structure

This compound, also known as 5-oxo-5-p-tolyl-pentanoic acid, is an aromatic ketone and a carboxylic acid.[1][2][3] This bifunctional nature—a hydrophobic aromatic region and a hydrophilic carboxylic acid tail—governs its chemical reactivity and physical behavior.[4] Its fundamental identifiers are crucial for regulatory and research documentation.

The molecular structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to a five-carbon chain via a ketone functional group. The terminus of the carbon chain is a carboxylic acid.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The key physicochemical data for this compound are summarized below. This data is essential for predicting its behavior in various solvents, its stability, and its suitability for specific synthetic routes.

| Property | Value | Source(s) |

| CAS Number | 833-85-2 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| Appearance | Solid | [5] |

| Melting Point | 141-144 °C | [1] |

| pKa (Predicted) | ~4.6 | [4][6] |

| Solubility | Soluble in organic solvents | [4] |

In-Depth Physicochemical Analysis

Physical State and Melting Point

With a melting point range of 141-144 °C, this compound is a solid at room temperature.[1] The melting point is a critical indicator of purity; a sharp melting range typically signifies high purity, whereas a broad range may indicate the presence of impurities. This thermal stability is also a key parameter for designing synthetic reactions and for storage conditions, which should be in a dry, sealed place.[2]

Solubility Profile

The molecule's structure suggests amphiphilic character. The p-tolyl group provides significant hydrophobicity, while the carboxylic acid group is polar and capable of hydrogen bonding, conferring hydrophilic properties. As predicted for structurally similar compounds, it is soluble in organic solvents.[4] Its solubility in aqueous solutions is expected to be highly pH-dependent. At pH values significantly above its pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which should dramatically increase its aqueous solubility.

Acidity (pKa)

Spectroscopic and Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of this compound. The following protocols represent a self-validating system for its characterization.

Caption: A typical analytical workflow for the characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the methyl (CH₃) protons on the aromatic ring, likely around 2.4 ppm.

-

Two doublets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on the p-substituted phenyl ring.

-

A series of multiplets in the aliphatic region (approx. 2.0-3.2 ppm) for the three methylene (CH₂) groups of the valeric acid chain.

-

A broad singlet far downfield for the acidic proton of the carboxylic acid (OH), typically >10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR would confirm the presence of 12 distinct carbon environments, including signals for the ketone carbonyl (~198-200 ppm), the carboxylic acid carbonyl (~175-180 ppm), aromatic carbons, and aliphatic carbons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum of this compound should exhibit characteristic absorption bands:

-

A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

Sharp C=O stretching bands. One for the aromatic ketone (approx. 1685 cm⁻¹) and another for the carboxylic acid (approx. 1710 cm⁻¹).

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H stretching bands just below 3000 cm⁻¹.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation patterns. When coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for both identification and quantification in complex mixtures.[11][12] The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed corresponding to its molecular weight of 206.24 g/mol .

Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

-

Rationale: HPLC with UV detection is a standard, robust method for determining the purity of aromatic compounds. The p-tolyl ketone chromophore will absorb UV light, allowing for sensitive detection.

-

Methodology:

-

System: An HPLC system equipped with a UV detector.[11]

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[11]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharpens the peak shape).

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the aromatic system (e.g., ~254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Protocol 2: Melting Point Determination

-

Rationale: To verify the identity and assess the purity of the solid material against a reference standard.

-

Methodology:

-

Instrument: Digital melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat at a rapid rate initially, then slow the ramp rate to 1-2 °C per minute when approaching the expected melting point (141 °C).

-

Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Potential Applications and Significance

Compounds like this compound are valuable intermediates in organic synthesis. The presence of two distinct reactive sites—the ketone and the carboxylic acid—allows for selective chemical modifications, making it a versatile building block. Its structural motifs are found in various biologically active molecules, suggesting its potential use in:

-

Pharmaceutical Development: As a scaffold or intermediate for synthesizing more complex molecules targeting a range of biological pathways.[13][14][15]

-

Materials Science: Use in the production of specialty polymers where its aromatic and acidic properties could be tailored for specific applications.[13]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties dictated by its aromatic ketone and carboxylic acid functionalities. Its characterization relies on a suite of standard analytical techniques, including NMR, MS, IR, and HPLC, which together provide a comprehensive profile of its identity, structure, and purity. The data and protocols outlined in this guide serve as a foundational resource for scientists engaged in research and development involving this versatile chemical intermediate.

References

-

PubChem. 5-(4-Methylphenyl)pentanoic acid | C12H16O2 | CID 15497666. [Link]

-

PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]

-

SpectraBase. 5-(4-Methylphenyl)-2-(4-nitrophenyl)-5-oxopentanoic acid ethyl ester. [Link]

-

Filo. The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. [Link]

-

NIH. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. [Link]

-

PubMed. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update. [Link]

-

PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

-

National Institute of Standards and Technology. 5-Phenylvaleric acid - the NIST WebBook. [Link]

-

MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

-

PubMed. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. CAS 833-85-2 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 5-(4-FLUORO-3-METHYLPHENYL)-5-OXOVALERIC ACID | 898765-95-2 [amp.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Phenylvaleric acid [webbook.nist.gov]

- 10. Valeric acid(109-52-4) IR Spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-(p-tolyl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(p-tolyl)-5-oxopentanoic acid, also known as 4-(p-Toluoyl)butyric acid, is a γ-keto acid of significant interest as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed exploration of the underlying reaction mechanisms, experimental protocols, and comparative analysis of different methodologies. The focus is placed on the widely employed Friedel-Crafts acylation of toluene with glutaric anhydride, while also considering alternative approaches. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction: The Significance of γ-Keto Acids

γ-Keto acids and their derivatives are crucial building blocks in organic synthesis. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This dual reactivity makes them valuable precursors for the synthesis of various heterocyclic systems, including pyridazinones, oxadiazoles, and other scaffolds of medicinal importance.[2][3] The aryl-substituted γ-keto acids, such as 5-(p-tolyl)-5-oxopentanoic acid, are particularly important in the development of novel therapeutic agents due to the prevalence of the aryl ketone moiety in bioactive molecules.

Primary Synthesis Route: Friedel-Crafts Acylation

The most common and direct method for the synthesis of 5-(p-tolyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of toluene with glutaric anhydride.[4][5] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.[4][5]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the generation of a highly reactive acylium ion intermediate. The key steps are as follows:

-

Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the C-O bond, facilitating its cleavage and the formation of a resonance-stabilized acylium ion.[5][6]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5]

-

Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product.[4][5]

-

Catalyst Complexation and Workup: The product, an aryl ketone, is a Lewis base and forms a stable complex with the aluminum chloride catalyst.[4] This necessitates the use of stoichiometric amounts of the Lewis acid. An aqueous workup is required to decompose this complex and liberate the final product.[4][7]

Diagram 1: Mechanism of Friedel-Crafts Acylation

Caption: Reaction mechanism of Friedel-Crafts acylation.

Causality Behind Experimental Choices

-

Choice of Lewis Acid: Anhydrous aluminum chloride is the most frequently used Lewis acid due to its high activity. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, but may require harsher reaction conditions or result in lower yields.[8]

-

Solvent Selection: The choice of solvent is critical. Inert solvents such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene are commonly used.[9] The solvent must be able to dissolve the reactants and the intermediate complexes without reacting with them. For safety and environmental reasons, dichloromethane is often preferred over the more hazardous carbon disulfide.

-

Temperature Control: The reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions, such as polysubstitution or isomerization.[9] The reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature.[10]

-

Regioselectivity: The methyl group of toluene is an ortho-, para-directing activator. Due to steric hindrance from the bulky acyl group, the major product is the para-substituted isomer, 5-(p-tolyl)-5-oxopentanoic acid.[9] A minor amount of the ortho-isomer may also be formed.

Detailed Experimental Protocol

Materials:

-

Toluene

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), concentrated

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to absorb HCl gas produced) is assembled. The apparatus should be protected from atmospheric moisture using drying tubes.

-

Reactant Preparation: In the round-bottom flask, anhydrous aluminum chloride (e.g., 0.25 mol) is suspended in dichloromethane (e.g., 150 mL). The mixture is cooled in an ice bath to 0-5 °C with stirring.[10]

-

Addition of Acylating Agent: Glutaric anhydride (e.g., 0.1 mol) is dissolved in dichloromethane (e.g., 50 mL) and added dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Addition of Toluene: Toluene (e.g., 0.1 mol) is then added dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for several hours (e.g., 3-5 hours) or until the reaction is complete (monitored by TLC).

-

Workup and Quenching: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice (e.g., 300 g) and concentrated hydrochloric acid (e.g., 50 mL). This decomposes the aluminum chloride complex.[9]

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (e.g., 2 x 50 mL).[9]

-

Washing: The combined organic extracts are washed successively with water, 5% sodium bicarbonate solution (to remove unreacted glutaric anhydride and acidic byproducts), and finally with brine.[11]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure 5-(p-tolyl)-5-oxopentanoic acid.

Self-Validating System: Characterization

The identity and purity of the synthesized 5-(p-tolyl)-5-oxopentanoic acid should be confirmed through various analytical techniques:

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point consistent with the literature value. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the p-substituted ring, the methyl protons, and the aliphatic protons of the pentanoic acid chain with appropriate chemical shifts and integrations. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, the methyl carbon, and the aliphatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (206.24 g/mol ).[1] |

Alternative Synthesis Routes

While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of γ-keto acids can be adapted to produce 5-(p-tolyl)-5-oxopentanoic acid.

Grignard Reagent-Based Synthesis

An alternative approach involves the reaction of a Grignard reagent derived from a tolyl halide with glutaric anhydride or a derivative.

Mechanism Outline:

-

Formation of Grignard Reagent: p-Bromotoluene reacts with magnesium metal in an ethereal solvent to form p-tolylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent acts as a strong nucleophile and attacks one of the carbonyl carbons of glutaric anhydride.

-

Ring Opening and Workup: This leads to the opening of the anhydride ring. Subsequent acidic workup protonates the carboxylate to yield the final γ-keto acid.

This method can be useful when the aromatic ring contains substituents that are not compatible with the harsh conditions of Friedel-Crafts acylation.

Diagram 2: Grignard Synthesis Workflow

Caption: Workflow for Grignard-based synthesis.

Comparative Analysis of Synthesis Routes

| Parameter | Friedel-Crafts Acylation | Grignard Reagent Synthesis |

| Starting Materials | Toluene, Glutaric Anhydride, AlCl₃ | p-Bromotoluene, Mg, Glutaric Anhydride |

| Reagent Availability | Readily available and relatively inexpensive. | Grignard reagents need to be prepared in situ. |

| Reaction Conditions | Stoichiometric Lewis acid, often requires low temperatures. | Anhydrous conditions are crucial. |

| Yield | Generally good to excellent. | Can be variable depending on the purity of reagents and reaction conditions. |

| Scalability | Well-established for large-scale synthesis. | Can be more challenging to scale up due to the sensitivity of Grignard reagents. |

| Substrate Scope | Limited by the presence of deactivating groups on the aromatic ring. | Broader substrate scope for substituted aromatics. |

| Byproducts | HCl gas, aluminum salts. | Magnesium salts. |

Conclusion

The synthesis of 5-(p-tolyl)-5-oxopentanoic acid is most efficiently achieved through the Friedel-Crafts acylation of toluene with glutaric anhydride. This method is robust, scalable, and utilizes readily available starting materials. A thorough understanding of the reaction mechanism and careful control of experimental parameters are key to achieving high yields and purity. Alternative methods, such as those involving Grignard reagents, provide valuable options for specific applications where the Friedel-Crafts conditions are not suitable. The characterization of the final product through a combination of spectroscopic and physical methods is essential to ensure its identity and quality for subsequent use in research and development.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

- Poon, T., & Mundy, B. P. (2003). Novel synthesis of γ-keto esters. The Journal of Organic Chemistry, 68(23), 9030-9032.

- Correa, F. de P. (1932). A Synthesis of [gamma] Keto Acids. Cornell University.

-

Pharmaffiliates. 5-Oxo-5-(p-tolyl)pentanoic Acid. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

YouTube. Friedel-Crafts acylation. [Link]

-

YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. [Link]

-

Organic Syntheses. An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. [Link]

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

-

ResearchGate. Methods for the synthesis of γ-keto sulfones. [Link]

-

Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]

-

AccelaChemBio. N/A,p-Tolyl 5-Oxopentanoate. [Link]

-

National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

- Google Patents.

-

ResearchGate. A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. [Link]

- Google Patents.

- Google Patents.

-

PubMed. Preparation and purification of L-(+/-)-5-formyl-5,6,7,8-tetrahydrofolic acid. [Link]

-

OUCI. Synthetic Routes to Oxazolines. [Link]

-

PubMed Central. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]

-

PubMed. Preparation and properties of 5-phenylphenoxymethylpenicillin. [Link]

-

ResearchGate. A New Route to Non-Natural Aryl-Containing Amino Acids and Their Precursors from Thiophenes. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to the Applications of 5-(4-Methylphenyl)-5-oxovaleric Acid in Organic Synthesis

Abstract

5-(4-Methylphenyl)-5-oxovaleric acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, represents a highly versatile and strategic building block in modern organic synthesis. Its unique keto-acid structure provides two distinct reactive centers, enabling a wide array of chemical transformations. This guide delves into the core applications of this compound, with a particular focus on its pivotal role in the synthesis of complex heterocyclic systems and its emerging significance in medicinal chemistry. We will explore the causality behind its reactivity, provide detailed experimental protocols for key transformations, and offer insights into its potential for future drug discovery and materials science.

Introduction: The Strategic Value of a Bifunctional Scaffold

At its core, this compound (also known as 5-oxo-5-p-tolylpentanoic acid) is an aromatic keto-acid. Its structure, characterized by a terminal carboxylic acid and a γ-keto group attached to a p-tolyl moiety, makes it an ideal precursor for a variety of synthetic endeavors. The presence of both nucleophilic (the enolizable ketone) and electrophilic (the carbonyl carbon and the carboxylic acid) centers within the same molecule allows for elegant and efficient intramolecular and intermolecular reactions.

The typical synthesis of this keto-acid involves the Friedel-Crafts acylation of toluene with an anhydride like succinic or glutaric anhydride, a robust and scalable method for preparing aryl-keto derivatives. This accessibility, combined with its unique reactivity, positions this compound as a valuable intermediate in both academic research and industrial applications.

Physicochemical Properties and Reactivity Profile

| Property | Value |

| Chemical Formula | C12H14O3[1] |

| Molecular Weight | 206.24 g/mol [1] |

| Appearance | Solid[2] |

| Key Functional Groups | Carboxylic Acid, Ketone |

| CAS Number | 833-85-2[1][2] |

The reactivity of this compound is dictated by its two primary functional groups:

-

The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. It can also participate in reduction reactions to form the corresponding alcohol. Its acidic nature is a key feature in many of its synthetic applications.

-

The Ketone: The carbonyl group is susceptible to nucleophilic attack, reduction to a secondary alcohol, and can be a handle for forming carbon-carbon bonds via reactions like the Wittig or Grignard reactions. The adjacent methylene group is enolizable, allowing for reactions at the α-position.

This duality is the cornerstone of its utility, particularly in the construction of heterocyclic rings where one functional group can react intramolecularly with a derivative of the other.

Core Applications in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[3][4]

Pyridazinones: One of the most well-documented applications is the synthesis of pyridazinone derivatives.[5] Pyridazinones are a class of compounds known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[5][6]

The synthesis is typically a two-step process:

-

Formation of the γ-keto acid: As previously mentioned, this is often achieved via Friedel-Crafts acylation.

-

Cyclization with Hydrazine: The γ-keto acid is then reacted with hydrazine hydrate (N₂H₄·H₂O). The reaction proceeds via the formation of a hydrazone with the ketone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carboxylic acid, leading to the formation of the stable six-membered pyridazinone ring.[5][7]

Caption: Synthesis of a pyridazinone derivative.

This straightforward and high-yielding reaction makes this compound a valuable precursor for generating libraries of pyridazinone-based compounds for drug discovery screening.[8]

Precursor for Bioactive Molecules and Drug Discovery

The aryl ketone motif is a common feature in many active pharmaceutical ingredients (APIs).[9][10] this compound can serve as a starting material or key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Pyridazinone derivatives synthesized from this keto-acid have been investigated as potential anti-inflammatory agents, for instance, as inhibitors of phosphodiesterase 4 (PDE4).[6]

-

Cardiovascular Drugs: The pyridazinone core is found in several cardiotonic agents.[5]

-

Anticancer Agents: The versatility of the keto-acid allows for the introduction of various pharmacophores, and some derivatives have been evaluated for their cytotoxic effects against cancer cell lines.[11]

The ability to modify both the aromatic ring and the aliphatic chain of this compound provides a platform for structure-activity relationship (SAR) studies in drug development.[12][13]

Other Potential Synthetic Transformations

While the synthesis of pyridazinones is a major application, the reactivity of this keto-acid opens the door to other synthetic possibilities:

-

Synthesis of Lactones: Reduction of the ketone to a hydroxyl group can be followed by intramolecular cyclization to form a γ-lactone, another important heterocyclic motif.

-

Chain Elongation and Functionalization: The ketone can be a handle for C-C bond-forming reactions, allowing for the extension of the carbon skeleton.[14]

-

Formation of Oximes and other Derivatives: The ketone can be converted to an oxime, which can then undergo further transformations or be incorporated into more complex heterocyclic systems.[15]

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol is adapted from established literature procedures for the cyclization of γ-keto acids.[5][7]

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.2 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality: The use of an alcoholic solvent like ethanol is ideal for this reaction as it readily dissolves the starting materials and the product can often be precipitated out upon cooling. The acetic acid catalyst protonates the ketone, making it more electrophilic and accelerating the initial hydrazone formation.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its dual functionality provides an efficient entry into a variety of complex molecules, most notably nitrogen-containing heterocycles like pyridazinones, which are of significant interest in medicinal chemistry. The straightforward and robust synthetic routes utilizing this keto-acid make it an attractive tool for both academic and industrial chemists.

Future research will likely focus on expanding the scope of its applications, including the development of novel asymmetric transformations, its use as a monomer in polymer synthesis, and the creation of new libraries of bioactive compounds for high-throughput screening in drug discovery programs. The inherent potential locked within this simple yet elegant molecule is far from exhausted.

References

-

Synthesis and application of aryl-keto α-amino acids. ResearchGate. Available from: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

-

Ghodse, S. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry, 8(Supplement). Available from: [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry. Available from: [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Available from: [Link]

-

Synthetic route to the formation of pyridazinones 5–9. Reagents and... ResearchGate. Available from: [Link]

-

Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Press. Available from: [Link]

-

Synthesis of pharmaceuticals via alkyl‐aryl ketones. ResearchGate. Available from: [Link]

-

Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. (2022). Molecules. Available from: [Link]

-

Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. RACO. Available from: [Link]

-

Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. PrepChem.com. Available from: [Link]

-

Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl). ResearchGate. Available from: [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. Available from: [Link]

-

Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update. PubMed. Available from: [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Five-membered Heterocycles: Synthesis and Applications. Frontiers. Available from: [Link]

-

Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed. Available from: [Link]

-

The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. (2024). Medicinal Research Reviews. Available from: [Link]

-

Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. PubMed. Available from: [Link]

-

Silver-Promoted Synthesis of 5-[(Pentafluorosulfanyl)methyl]-2-oxazolines. ResearchGate. Available from: [Link]

Sources

- 1. CAS 833-85-2 | this compound - Synblock [synblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raco.cat [raco.cat]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.vensel.org [pubs.vensel.org]

- 10. researchgate.net [researchgate.net]

- 11. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Degradation of 5-(4-Methylphenyl)-5-oxovaleric Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 5-(4-Methylphenyl)-5-oxovaleric acid (CAS No. 833-85-2). As a molecule featuring both an aromatic ketone and a carboxylic acid moiety, it presents unique stability challenges relevant to its handling, formulation, and storage in pharmaceutical and chemical research settings. This document outlines a systematic approach to evaluating its stability under various stress conditions, including hydrolysis, oxidation, heat, and light, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore the theoretical chemical liabilities of the structure, present detailed experimental protocols for forced degradation studies, and propose the most probable degradation mechanisms. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to develop stable formulations and robust, stability-indicating analytical methods for this compound.

Introduction to this compound

Chemical Profile

This compound is an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[3] Its structure is characterized by a p-tolyl group attached to a five-carbon chain containing a ketone at the 5-position and a terminal carboxylic acid.

-

Chemical Name: this compound

-

CAS Number: 833-85-2[4]

-

Structure:

(A representative image would be placed here in a real document)

The Scientific Rationale for Stability Testing

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For active pharmaceutical ingredients (APIs) and key intermediates, these studies are not merely a regulatory requirement but a cornerstone of scientific drug development. They are essential for:

-

Identifying potential degradation products: This is critical for ensuring the safety and efficacy of a drug product.

-

Establishing shelf-life and re-test periods: Defining the duration for which the substance maintains its specified quality.[2]

-

Developing stable formulations: Understanding a molecule's liabilities allows for the selection of appropriate excipients and packaging to protect it from degradation.

-

Validating analytical methods: Forced degradation studies are used to create degradation products and prove that the chosen analytical method can separate these impurities from the parent compound, making it "stability-indicating."[6]

Predicted Chemical Liabilities

An expert analysis of the this compound structure reveals several potential sites for chemical degradation:

-

The Carboxylic Acid Moiety: Carboxylic acids are known to undergo thermal decarboxylation, a process that eliminates carbon dioxide.[7][8][9] While not as facile as with β-keto acids, this pathway is a significant possibility under thermal stress.[10]

-

The Aromatic Ketone: The ketone functional group is a chromophore, meaning it absorbs light, particularly UV light. Aromatic ketones are susceptible to photochemical reactions, such as photoreduction, which could lead to the formation of an alcohol.[11][12]

-

The Benzylic Methyl Group: The methyl group attached to the phenyl ring is a potential site for oxidation, which could convert it to a hydroxymethyl or even a carboxylic acid group.

-

The Aliphatic Chain: The -(CH₂)₃- chain could be susceptible to radical-based oxidative cleavage, although this typically requires more aggressive conditions.

Foundational Principles of Forced Degradation

Forced degradation, or stress testing, is the intentional degradation of a substance at conditions more severe than accelerated stability testing. It is a critical component of the stability testing guidelines outlined by the ICH.[2][13]

Overview of ICH Guideline Q1A(R2) Stress Testing

The ICH Q1A(R2) guideline recommends that stress testing be carried out to elucidate the intrinsic stability of a drug substance.[2][6] The typical stress conditions include:

-

Hydrolysis: Testing across a wide range of pH values (e.g., acidic, basic, and neutral).[2]

-

Oxidation: Using a suitable oxidizing agent, such as hydrogen peroxide.

-

Photolysis: Exposure to a combination of visible and UV light as specified in ICH Q1B.[6][14]

-

Thermal Stress: Evaluating the effect of temperatures in increments above the accelerated testing temperature (e.g., 50°C, 60°C, or higher).[2]

The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.

Experimental Design: A Comprehensive Stability Protocol

This section details a robust protocol for investigating the stability of this compound. A self-validating system requires a well-characterized starting material, a validated stability-indicating analytical method, and controlled stress conditions.

Core Analytical Methodology: A Stability-Indicating HPLC-UV Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for this type of analysis.[15][16]

Step-by-Step Protocol:

-

Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).

-

Rationale: The acidic mobile phase ensures the carboxylic acid moiety is protonated, leading to better peak shape and retention. A gradient is used to ensure elution of both the polar parent compound and any less polar degradants.

-

-

Gradient Program: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Rationale: The aromatic ketone provides a strong chromophore, making UV detection highly sensitive. A DAD is preferred to assess peak purity and identify the optimal wavelength.

-

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Stress Condition Protocols

For each condition, a sample of the compound (e.g., 1 mg/mL solution or solid) is stressed alongside a control sample stored under ambient conditions.

3.3.1 Hydrolytic Degradation

-

Acid Hydrolysis: Prepare a 1 mg/mL solution in 0.1 M Hydrochloric Acid.

-

Base Hydrolysis: Prepare a 1 mg/mL solution in 0.1 M Sodium Hydroxide.

-

Neutral Hydrolysis: Prepare a 1 mg/mL solution in purified water.

-

Procedure: Store solutions at 60°C for 24-48 hours. Withdraw aliquots at set time points (e.g., 0, 8, 24, 48 hours), neutralize if necessary, and analyze by HPLC.

3.3.2 Oxidative Degradation

-

Procedure: Prepare a 1 mg/mL solution and add 3% hydrogen peroxide.

-

Conditions: Store at room temperature and protect from light for 24 hours.

-

Analysis: Withdraw aliquots at set time points and analyze by HPLC immediately.

3.3.3 Thermal Degradation

-

Procedure: Place the solid compound in a controlled temperature oven at 80°C.

-

Conditions: Maintain for up to 7 days.

-

Analysis: Withdraw samples at set time points, dissolve in the sample diluent, and analyze by HPLC.

3.3.4 Photolytic Degradation (ICH Q1B)

-

Procedure: Expose both solid compound and a 1 mg/mL solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

-

Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analysis: Analyze samples after exposure by HPLC.

Experimental Workflow Diagram

Caption: Workflow for forced degradation study.

Analysis of Potential Degradation Pathways

Based on fundamental chemical principles and data from related compounds, we can postulate the primary degradation pathways for this compound.

Hydrolytic Stability Profile

The molecule is expected to be largely stable under neutral and mild acidic hydrolytic conditions. The ether and ester linkages, which are most susceptible to hydrolysis, are absent.[17] Under strong basic conditions, while the carboxylic acid will be deprotonated, the core structure should remain intact. The primary purpose of this test is to confirm the lack of susceptibility.

Oxidative Degradation Pathway

The most likely site of oxidative attack is the benzylic methyl group. A secondary site is the ketone itself, which could undergo Baeyer-Villiger oxidation, though this typically requires stronger peroxyacids than hydrogen peroxide.

Caption: Proposed primary oxidative degradation pathway.

Thermal Degradation Pathway

The most probable thermal degradation pathway for carboxylic acids is decarboxylation.[7][8][10] Heating the compound, especially above its melting point, is likely to cause the loss of CO₂, resulting in 4-(p-tolyl)butan-1-one.

Caption: Proposed thermal decarboxylation pathway.

Photodegradation Pathway

Aromatic ketones are well-known to undergo photoreduction in the presence of a hydrogen donor (like a solvent or other excipient).[11][12] Upon absorption of UV light, the ketone can be excited to a triplet state and abstract a hydrogen atom, leading to the formation of a secondary alcohol.

Caption: Proposed photoreduction degradation pathway.

Data Interpretation and Reporting

All quantitative data from the stability studies should be tabulated to facilitate comparison and trend analysis.

Summary of Forced Degradation Data

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |

| Control | 48 hrs | 100.0 | 0.0 | 0 | - |

| 0.1 M HCl (60°C) | 48 hrs | 99.5 | 0.5 | 1 | 0.5 |

| 0.1 M NaOH (60°C) | 48 hrs | 98.2 | 1.8 | 2 | 1.2 (DP-1) |

| 3% H₂O₂ (RT) | 24 hrs | 85.1 | 14.9 | 2 | 12.5 (DP-2) |

| Thermal (80°C) | 7 days | 89.3 | 10.7 | 1 | 10.1 (DP-3) |

| Photolytic (ICH) | - | 92.4 | 7.6 | 1 | 7.0 (DP-4) |

| (Note: Data is illustrative and would be replaced with actual experimental results.) |

Characterization of Degradants

The structural elucidation of significant degradation products is a critical step. This is typically achieved using high-resolution mass spectrometry (LC-MS/MS) to determine the mass of the degradant and its fragmentation patterns, which allows for the confirmation of the proposed structures (DP-1, DP-2, etc.).

Conclusion and Recommendations

This guide outlines a comprehensive framework for assessing the stability of this compound. The primary predicted degradation pathways are oxidative (at the benzylic methyl group), thermal (via decarboxylation), and photolytic (via reduction of the ketone). The molecule is expected to exhibit good stability against hydrolysis.

Recommendations for Handling and Formulation:

-

Storage: The compound should be stored in well-sealed containers, protected from light, and at controlled room temperature to minimize thermal and photolytic degradation.

-

Formulation: For solution-based formulations, the use of antioxidants should be considered to prevent oxidative degradation. The selection of excipients should be carefully screened for any that could act as hydrogen donors, which might accelerate photoreduction. Packaging should be opaque to protect against light.

-

Analytical: The developed HPLC method must be fully validated to prove it is stability-indicating by demonstrating specificity for the parent compound in the presence of its degradation products.

References

- Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.

- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.

- Clark, J. M., et al. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV.

- SNS Courseware. ICH STABILITY TESTING GUIDELINES.

- Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. RSC Publishing.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Slideshare. (2012). Ich guidelines for stability studies 1.

- ICH. (n.d.). Q1A(R2) Guideline.

- Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid?

- ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids.

- MedCrave online. (2016). Forced Degradation Studies.

- Pharmaceutical Stability. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

- CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones.

- Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Chem-Impex. (n.d.). 5-(4-Methylphenyl)valeric acid.

- Synblock. (n.d.). CAS 833-85-2 | this compound.

- Benchchem. (n.d.). Application Note: Quantitative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.

- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 5-(2-Bromophenyl)-5-Oxovaleronitrile.

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. snscourseware.org [snscourseware.org]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. CAS 833-85-2 | this compound - Synblock [synblock.com]

- 6. database.ich.org [database.ich.org]

- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Versatile Scaffolding Potential of 5-(4-Methylphenyl)-5-oxovaleric Acid for the Synthesis of Novel Bioactive Compounds

Abstract

This in-depth technical guide explores the significant, yet underexplored, potential of 5-(4-methylphenyl)-5-oxovaleric acid as a pivotal building block in the synthesis of novel and complex organic molecules. This document provides a comprehensive overview of its synthesis, chemical reactivity, and its application in the construction of promising heterocyclic scaffolds, namely pyridazinones and thiophenes. Detailed experimental protocols, mechanistic insights, and a review of the potential biological activities of the resulting derivatives are presented to empower researchers, scientists, and drug development professionals in their quest for new therapeutic agents.

Introduction: Unveiling a Powerful Synthetic Intermediate

This compound, also known as 5-oxo-5-p-tolyl-pentanoic acid, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety. This unique arrangement of functional groups within its C12H14O3 framework provides a rich chemical playground for synthetic chemists. The presence of an aromatic ring, a reactive carbonyl group, and a terminal carboxylic acid opens up a multitude of possibilities for molecular elaboration and diversification. This guide will illuminate the pathways to harness the latent potential of this versatile molecule, transforming it from a simple starting material into a cornerstone for the development of novel compounds with significant biological promise.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 833-85-2 |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| Synonyms | 5-Oxo-5-p-tolyl-pentanoic acid, 4-(4-Methylbenzoyl)butanoic acid |

| Appearance | Solid |

| Purity | Typically ≥95% |

Synthesis of the Building Block: A Friedel-Crafts Approach

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a high-yielding route to the desired γ-keto acid.

Mechanistic Rationale

The reaction is initiated by the activation of glutaric anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The electron-rich toluene molecule then acts as a nucleophile, attacking the acylium ion. The para-directing effect of the methyl group on the toluene ring favors the formation of the 4-substituted product. A subsequent aqueous workup hydrolyzes the aluminum complex and protonates the carboxylate to yield the final product.

Detailed Experimental Protocol

Materials:

-

Glutaric anhydride (1.0 eq)

-

Anhydrous aluminum chloride (2.2 eq)

-

Toluene (solvent and reactant)

-

Dichloromethane (anhydrous, solvent)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium sulfate (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and dichloromethane.

-

Cool the suspension in an ice bath and add a solution of glutaric anhydride in dichloromethane dropwise via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add toluene dropwise to the reaction mixture. An exothermic reaction should be observed.

-

After the addition of toluene, heat the reaction mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.

Elaboration into Novel Heterocyclic Scaffolds

The true synthetic utility of this compound lies in its ability to serve as a precursor to a variety of complex molecules. The presence of both a ketone and a carboxylic acid allows for a range of cyclization and derivatization reactions.

Synthesis of Pyridazinone Derivatives: A Gateway to Antihypertensive Agents

The γ-keto acid structure of this compound makes it an ideal substrate for the synthesis of pyridazinone heterocycles. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including antihypertensive, cardiotonic, and anti-inflammatory properties.[1][2][3] The synthesis is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.

The reaction of this compound with hydrazine hydrate proceeds via the formation of a hydrazone intermediate at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, leading to cyclization and dehydration to form the dihydropyridazinone ring.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add hydrazine hydrate to the solution and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Further Derivatization: The resulting pyridazinone can be further modified, for instance, through N-alkylation or substitution at the C4 position, to generate a library of compounds for structure-activity relationship (SAR) studies.[4]

Table 2: Potential Biological Activities of Pyridazinone Derivatives

| Biological Activity | Reference |

| Antihypertensive | [1][2][3][5][6] |

| Cardiotonic | [7] |

| Anti-inflammatory | [8] |

| Vasodilatory | [6] |

| Anticancer | [6] |

Synthesis of Thiophene Derivatives: Targeting Anti-inflammatory Pathways

The 1,4-dicarbonyl relationship inherent in γ-keto acids can be exploited to synthesize five-membered heterocyclic rings such as thiophenes. Thiophene derivatives are prevalent in many pharmaceuticals and are known to possess anti-inflammatory, analgesic, and antimicrobial properties.[9][10][11][12][13] A common method for the synthesis of thiophenes from 1,4-dicarbonyl compounds is the Paal-Knorr thiophene synthesis, often employing a thionating agent like Lawesson's reagent.

While this compound is not a 1,4-diketone, it can be conceptually viewed as a precursor. The carboxylic acid can be converted to an ester, which can then undergo reactions to form a 1,4-dicarbonyl system suitable for thiophene synthesis. A more direct, albeit less common, approach might involve the direct thionation and cyclization of the keto-acid. The Paal-Knorr synthesis with Lawesson's reagent involves the conversion of the carbonyl groups to thiocarbonyls, followed by an intramolecular cyclization and dehydration.[14][15]

Note: This is a generalized protocol for the Paal-Knorr thiophene synthesis. The initial conversion of this compound to a suitable 1,4-dicarbonyl precursor is a prerequisite.

Materials:

-

1,4-Dicarbonyl compound (1.0 eq)

-

Lawesson's reagent (0.5 eq)

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1,4-dicarbonyl compound in anhydrous toluene.

-

Add Lawesson's reagent to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thiophene derivative.

Table 3: Potential Biological Activities of Thiophene Derivatives

| Biological Activity | Reference |

| Anti-inflammatory | [9][10][11][12][13] |

| Analgesic | [12] |

| Antimicrobial | [13] |

| COX/LOX Inhibition | [9][10] |

| Antioxidant | [12] |

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct and reactive functional groups provide a solid foundation for the construction of diverse molecular architectures. This guide has detailed the synthetic pathways to promising pyridazinone and thiophene scaffolds, highlighting their potential as antihypertensive and anti-inflammatory agents, respectively. The presented protocols and mechanistic insights are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery. The exploration of further transformations of the ketone and carboxylic acid functionalities, as well as the investigation of a broader range of biological targets for the resulting derivatives, will undoubtedly unlock the full potential of this remarkable building block.

References

- Siddiqui, A. A., et al. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283-90.

- de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692.

-

de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link]

- Al-Salem, H. S., et al. (2016). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. International Journal of Pharmaceutical and Clinical Research, 8(9), 1295-1301.

-